molecular formula C11H10ClNO3 B14292293 6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one CAS No. 113922-37-5

6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14292293
CAS No.: 113922-37-5
M. Wt: 239.65 g/mol
InChI Key: VDNXBQFRTVRVBJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorine atom at the 6th position and a 3-oxobutan-2-yl group at the 3rd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the 3-Oxobutan-2-yl Group: This step involves the alkylation of the benzoxazole ring with a suitable 3-oxobutan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazoles with various functional groups.

Scientific Research Applications

6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the 3-oxobutan-2-yl group.

    3-(3-Oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom at the 6th position.

    6-Methyl-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one: Has a methyl group instead of a chlorine atom at the 6th position.

Uniqueness

6-Chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the chlorine atom and the 3-oxobutan-2-yl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

113922-37-5

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

6-chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H10ClNO3/c1-6(7(2)14)13-9-4-3-8(12)5-10(9)16-11(13)15/h3-6H,1-2H3

InChI Key

VDNXBQFRTVRVBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C2=C(C=C(C=C2)Cl)OC1=O

Origin of Product

United States

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